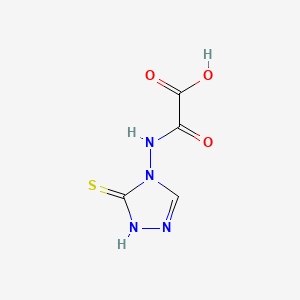
Docosanoic Acid Methyl-d3 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of Docosanoic Acid with Methanol-d3. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out by heating the mixture of Docosanoic Acid and Methanol-d3 in the presence of the catalyst until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.
Major Products Formed
Oxidation: Docosanoic Acid.
Reduction: Docosanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It is used in lipidomics studies to investigate lipid metabolism and function.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The deuterium atoms in the compound provide a unique advantage in nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of lipid interactions and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic Acid Methyl Ester (Methyl Behenate): The non-deuterated form of Docosanoic Acid Methyl-d3 Ester.
Hexadecanoic Acid Methyl Ester (Methyl Palmitate): A shorter chain fatty acid ester.
Octadecanoic Acid Methyl Ester (Methyl Stearate): Another long-chain fatty acid ester.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR studies and other analytical techniques that require isotopic labeling . This isotopic labeling provides enhanced sensitivity and resolution in spectroscopic analyses, making it a valuable tool in research .
Eigenschaften
CAS-Nummer |
77502-87-5 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
357.637 |
IUPAC-Name |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI-Schlüssel |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonyme |
Behenic Acid Methyl-d3 Ester; Kemester 9022-d3; Kemester 9027-90-d3; Methyl-d3 Behenate; Methyl-d3 Docosanoate; Methyl-d3 n-Docosanoate; NSC 158426-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


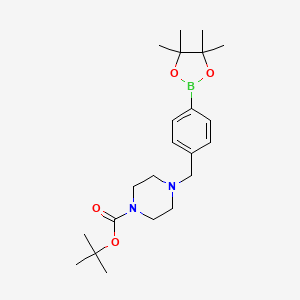
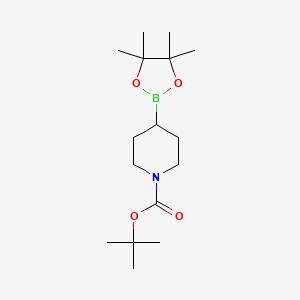
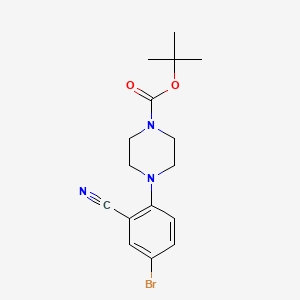

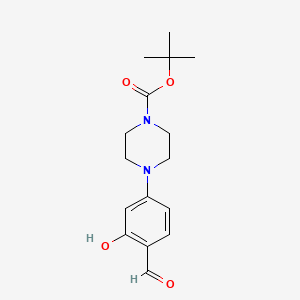

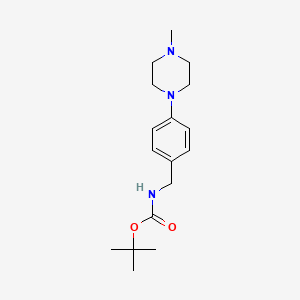
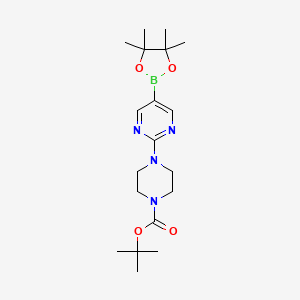
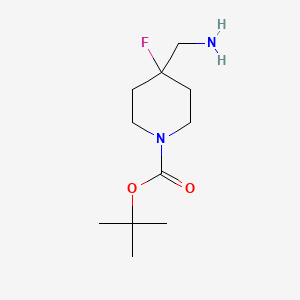


![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
